Glycerol phosphate disodium salt hydrate
Overview
Description
Glycerol Phosphate Disodium Salt Hydrate, also known as Glycerophosphate, is an organophosphate and a component of glycerophospholipids . It is a classical serine-threonine phosphatase inhibitor used in kinase reaction buffers .
Synthesis Analysis
Aqueous solutions of glycerophosphate (sodium salt hydrate) can be prepared by directly dissolving the crystalline solid in aqueous buffers . The solubility of glycerophosphate (sodium salt hydrate) in PBS (pH 7.2) is approximately 10 mg/ml .Molecular Structure Analysis
The empirical formula of Glycerol Phosphate Disodium Salt Hydrate is C3H7Na2O6P·xH2O . The molecular weight is 216.04 (anhydrous basis) .Chemical Reactions Analysis
Glycerophosphate acts as a source of inorganic phosphate through hydrolysis . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .Physical And Chemical Properties Analysis
Glycerol Phosphate Disodium Salt Hydrate is a powder . It is soluble in water .Scientific Research Applications
Biotechnology: Cultivation of Pichia pastoris
Glycerol phosphate disodium salt hydrate: has been evaluated as a phosphorus source in the cultivation of Pichia pastoris , a species of yeast commonly used in biotechnology for the production of recombinant proteins . The compound provides essential phosphorus, which is crucial for the growth and metabolism of the yeast cells.
Material Science: Biodegradable Hydrogels
In material science, this compound is used alongside chitosan to prepare biodegradable hydrogels . These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.
Molecular Biology: Chromatin Immunoprecipitation
Glycerol phosphate disodium salt hydrate: is utilized in a novel microplate-based chromatin immunoprecipitation method. This technique allows for the immunoprecipitation of DNA from rat mesangial cells in a 96-well format, facilitating the study of protein-DNA interactions and epigenetic modifications .
Clinical Nutrition: Treatment of Hypophosphatemia
Clinically, Sodium glycerophosphate hydrate is used to treat or prevent low phosphate levels, a condition known as hypophosphatemia . It acts as a source of inorganic phosphate in total parenteral nutrition, often combined with amino acids, dextrose, lipid emulsions, and other electrolytes .
Cell Biology: Osteoblast Differentiation
In cell biology, Sodium glycerophosphate hydrate is part of a mineralization medium that aids in the differentiation of osteoblasts . This process is essential for bone formation and the study of bone-related diseases.
Tissue Engineering: Scaffold Development
The compound is used in the development of hydrogels and scaffolds that support tissue engineering. These scaffolds facilitate cell growth and differentiation, which are critical for the regeneration of damaged tissues .
Pharmacology: Phosphate Donor
In pharmacology, Sodium glycerophosphate hydrate acts as a donor of inorganic phosphate. This role is significant in various biochemical pathways where phosphate groups are transferred to different molecules .
Vascular Research: Calcification Studies
Lastly, in vascular research, the compound accelerates calcification of cultured vascular smooth muscle cells through an alkaline phosphatase-related mechanism. This application is important for understanding vascular calcification in cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of Sodium Glycerophosphate Hydrate is the serum alkaline phosphatases in the body . These enzymes play a crucial role in the hydrolysis of Sodium Glycerophosphate, which is essential for its function .
Mode of Action
Sodium Glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . This reaction is dependent on the activity of serum alkaline phosphatases . The inorganic phosphate produced through this process plays a vital role in various biochemical processes in the body .
Biochemical Pathways
Sodium Glycerophosphate is involved in the phosphorylation process , one of the most common protein posttranslational modifications . It acts as a phosphate group donor in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts, providing a crucial source of phosphate ions .
Pharmacokinetics
The pharmacokinetic properties of Sodium Glycerophosphate are characterized by its absorption and metabolism. After administration, the peak serum phosphate concentration is reached in about 4 hours . Glycerophosphate is hydrolyzed to form inorganic phosphate, and the extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged .
Result of Action
The hydrolysis of Sodium Glycerophosphate results in the production of inorganic phosphate and glycerol . The inorganic phosphate produced plays a crucial role in various biochemical processes, including energy metabolism and signal transduction . It also contributes to the mineralization of bone matrix when delivered to osteoblasts .
Action Environment
The action of Sodium Glycerophosphate can be influenced by various environmental factors. For instance, the activity of serum alkaline phosphatases, which is crucial for the hydrolysis of Sodium Glycerophosphate, can be affected by factors such as pH and temperature . Furthermore, the solubility of Sodium Glycerophosphate in water suggests that its action, efficacy, and stability can be influenced by the hydration status of the body .
Safety and Hazards
properties
IUPAC Name |
disodium;2,3-dihydroxypropyl phosphate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNNKPAERNWEDD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol phosphate disodium salt hydrate | |
CAS RN |
55073-41-1 | |
Record name | Sodium glycerophosphate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055073411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Glycerol Phosphate Disodium Salt Hydrate suitable for creating in situ gelling systems for drug delivery?
A1: Glycerol Phosphate Disodium Salt Hydrate exhibits excellent biocompatibility and can be combined with polymers like chitosan to create in situ forming gels. [, ] This means that the mixture remains in a liquid state at room temperature, but upon injection into the body (reaching physiological temperature and pH), it transforms into a gel. This property is incredibly valuable for delivering drugs subcutaneously, offering controlled release and potentially improved patient comfort compared to traditional injections. []
Q2: How does the molecular weight of chitosan influence its interaction with Glycerol Phosphate Disodium Salt Hydrate in gel formation?
A2: Research indicates that the molecular weight of chitosan plays a crucial role in determining the sol-gel transition temperature of the mixture. [] Chitosan with varying molecular weights, when combined with Glycerol Phosphate Disodium Salt Hydrate, resulted in gels that transitioned from liquid to gel state within the range of 31°C to 37°C. This suggests that by carefully selecting the appropriate molecular weight of chitosan, one can fine-tune the gelling temperature, enabling customized drug release profiles. []
Q3: What analytical techniques are commonly employed to characterize the properties of Glycerol Phosphate Disodium Salt Hydrate-based formulations?
A3: Various analytical methods are utilized to ensure the quality and effectiveness of these formulations. Researchers often measure properties like pH, drug content, sedimentation volume, and viscosity. [] Techniques like particle size analysis and zeta potential measurements help determine the stability and drug release characteristics of the formulation. In vitro drug release studies are also crucial for understanding the release kinetics of the incorporated drug from the gel matrix. []
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